

1,4-Dipropoxybut-2-yne: A Technical Overview of a Sparsely Documented Dialkoxyalkyne

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Compound of Interest

Compound Name: 1,4-Dipropoxybut-2-yne

Cat. No.: B15177523

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Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge regarding **1,4-Dipropoxybut-2-yne**. It is intended for researchers, scientists, and professionals in drug development. This document summarizes the available physicochemical data, explores probable synthetic routes based on related compounds, and highlights the significant lack of published research on its discovery, history, and potential therapeutic applications. While detailed experimental protocols and biological activity data for **1,4-Dipropoxybut-2-yne** are not available in the current scientific literature, this guide provides context by examining the synthesis and biological relevance of structurally analogous compounds.

Introduction

1,4-Dipropoxybut-2-yne is a dialkoxyalkyne with the chemical formula $C_{10}H_{18}O_2$.^[1] Its structure features a central but-2-yne carbon chain with propoxy groups attached at the 1 and 4 positions. While the fundamental properties of this molecule are cataloged, a thorough review of scientific databases reveals a notable absence of in-depth research into its history, specific synthesis, and biological functions. This guide aims to consolidate the existing data and frame it within the broader context of related dialkoxyalkynes to provide a useful resource for the scientific community.

Physicochemical Properties

A summary of the known quantitative data for **1,4-Dipropoxybut-2-yne** is presented in Table 1. This information is primarily derived from chemical databases and computational models.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O ₂	PubChem[1]
Molecular Weight	170.25 g/mol	PubChem[1]
CAS Number	69704-27-4	PubChem[1]
Boiling Point	232.3 °C at 760 mmHg	ChemSrc
Density	0.897 g/cm ³	ChemSrc
IUPAC Name	1,4-dipropoxybut-2-yne	PubChem[1]
Synonyms	1,4-di-(propoxy)-2-butyne, EINECS 274-089-1	PubChem[1]

Discovery and History

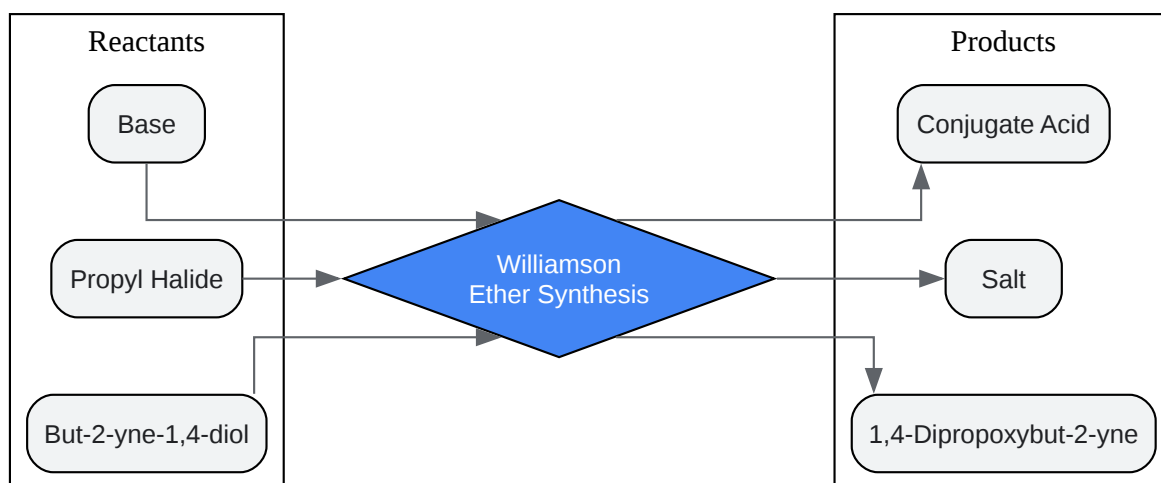
A comprehensive search of the scientific literature, including journals and patent databases, did not yield any specific information regarding the discovery and history of **1,4-Dipropoxybut-2-yne**. The individuals, research groups, or companies responsible for its initial synthesis, as well as the date and the primary motivation for its creation, remain undocumented in publicly accessible records. This lack of historical context is unusual for a compound with a registered CAS number and suggests it may have been synthesized as part of a larger chemical library or as an intermediate in a proprietary process that was never published.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **1,4-Dipropoxybut-2-yne** are not explicitly described in the reviewed literature. However, the synthesis of structurally similar 1,4-dialkoxy-2-butyne can provide a logical framework for its potential preparation. A plausible synthetic pathway would involve the Williamson ether synthesis, starting from but-2-yne-1,4-diol and a propyl halide.

Proposed General Synthetic Pathway

The synthesis would likely proceed by the deprotonation of but-2-yne-1,4-diol using a suitable base to form a dialkoxide, which then undergoes nucleophilic substitution with a propyl halide (e.g., 1-bromopropane or 1-chloropropane).



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Caption: Proposed Williamson ether synthesis for **1,4-Dipropoxybut-2-yne**.

Hypothetical Experimental Protocol

Based on general procedures for Williamson ether synthesis with alkynediols, a potential protocol is outlined below. It is crucial to note that this is a hypothetical procedure and would require optimization and safety assessment before implementation.

- **Reaction Setup:** A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with but-2-yne-1,4-diol and a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
- **Deprotonation:** A strong base, such as sodium hydride, is added portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C). The reaction is allowed to stir until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.
- **Alkylation:** A propyl halide (e.g., 1-bromopropane) is added dropwise to the reaction mixture.

- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Workup:** The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by vacuum distillation or column chromatography to yield pure **1,4-Dipropoxybut-2-yne**.

Applications in Drug Development and Biological Activity

There is no published research detailing any investigation into the biological activity or potential applications of **1,4-Dipropoxybut-2-yne** in drug development. A search of pharmacological and medicinal chemistry literature did not reveal any studies where this specific compound was screened for therapeutic effects.

However, the but-2-yne-1,4-diol backbone is found in various biologically active molecules. For instance, certain derivatives of but-2-yne-1,4-diol have been investigated for their potential as cytotoxic and neuritogenic agents. It is known that but-2-yne-1,4-diol itself can be metabolized by liver alcohol dehydrogenase, suggesting that its derivatives could also be substrates for metabolic enzymes.

The absence of data for **1,4-Dipropoxybut-2-yne** could imply that it did not show significant activity in initial screenings, or it may represent an unexplored area of chemical space for drug discovery.

Conclusion

1,4-Dipropoxybut-2-yne remains a poorly characterized compound within the scientific literature. While its basic physicochemical properties are known, there is a significant gap in our understanding of its history, specific synthesis, and biological activity. The information provided in this guide on related compounds offers a starting point for researchers interested in exploring this molecule. Future research is needed to establish a reliable synthetic protocol, investigate

its pharmacological profile, and determine if it holds any potential for therapeutic applications. The current lack of data underscores the vast number of chemical entities that have been synthesized but not yet fully explored, representing a potential untapped resource for scientific discovery.

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References

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